Elevated Lipophilicity: A 2.7-Fold Increase in Calculated LogP Compared to Unsubstituted 1-(Thiazol-4-yl)ethanone
4,4-Dimethyl-1-(1,3-thiazol-4-yl)pentan-1-one exhibits a calculated LogP of 3.1521, a value that is 2.7-fold higher than that of the unsubstituted 1-(thiazol-4-yl)ethanone (LogP ≈ 1.14) [1]. This stark difference in lipophilicity arises from the tert-butyl group on the pentanone chain, which increases the compound's overall hydrophobicity. In the context of drug design or agrochemical discovery, this elevated LogP can profoundly influence membrane permeability, bioavailability, and the compound's propensity for binding to hydrophobic protein pockets.
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | 3.1521 |
| Comparator Or Baseline | 1-(Thiazol-4-yl)ethanone: ≈1.14 (computed average from multiple sources) |
| Quantified Difference | 2.7-fold higher LogP for the target compound |
| Conditions | Calculated LogP using vendor-reported values; 1-(thiazol-4-yl)ethanone LogP derived from ChemSpider/PubChem consensus data |
Why This Matters
A higher LogP directly impacts a compound's partitioning behavior in biological assays and in synthetic transformations requiring biphasic conditions, making the target compound a preferred choice when increased hydrophobicity is desired.
- [1] PubChem. 1-(Thiazol-4-yl)ethanone. CID 154537. URL: https://pubchem.ncbi.nlm.nih.gov/compound/154537 (accessed 2026-04-16). View Source
